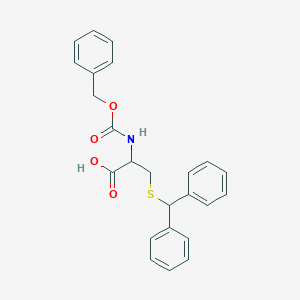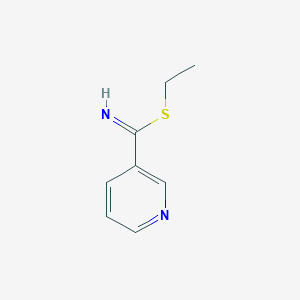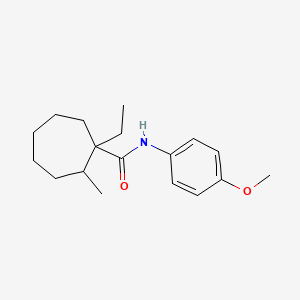![molecular formula C17H16O4 B14645070 (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 55097-58-0](/img/structure/B14645070.png)
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of two methoxyphenyl groups and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding chalcone intermediate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Products: Various derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxyphenyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes .
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Uniqueness
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is unique due to the presence of two methoxyphenyl groups and an oxirane ring, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents or structural features .
属性
CAS 编号 |
55097-58-0 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C17H16O4/c1-19-13-7-3-11(4-8-13)15(18)17-16(21-17)12-5-9-14(20-2)10-6-12/h3-10,16-17H,1-2H3 |
InChI 键 |
ALPMILDQDXGALK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


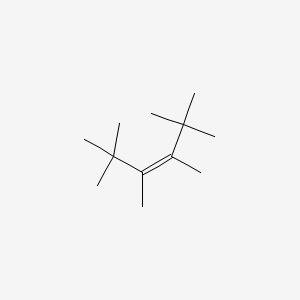
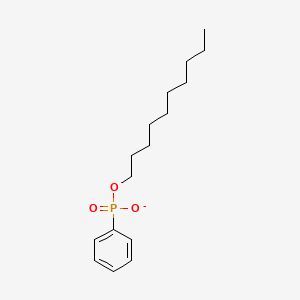
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)


![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
